

Spectroscopic Profile of 4-(4-Fluorophenyl)butanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)butanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-(4-Fluorophenyl)butanoic acid**, a compound of interest in various research and development applications. This document presents key spectroscopic data in a structured format, details the experimental methodologies for data acquisition, and illustrates the logical workflow of spectroscopic analysis for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the quantitative nuclear magnetic resonance (NMR) data for **4-(4-Fluorophenyl)butanoic acid**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
11.50	broad singlet	-	1H	-COOH
7.16	multiplet	-	2H	Ar-H
7.00	multiplet	-	2H	Ar-H
2.67	triplet	7.6	2H	α -CH ₂
2.40	triplet	7.4	2H	γ -CH ₂
1.97	quintet	7.5	2H	β -CH ₂

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
180.16	C=O
161.34 (d, J = 243.4 Hz)	C-F
136.74	Ar-C
129.76 (d, J = 7.3 Hz)	Ar-CH
115.09 (d, J = 20.9 Hz)	Ar-CH
34.09	α -CH ₂
33.20	γ -CH ₂
26.24	β -CH ₂

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz[1][2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **4-(4-Fluorophenyl)butanoic acid** was dissolved in deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 500 MHz and 125 MHz spectrometer, respectively.[1][2]

Data Acquisition:

- ^1H NMR: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
- ^{13}C NMR: The spectrum was obtained with proton decoupling. The chemical shifts are reported in ppm relative to the CDCl_3 solvent signal (δ 77.16) and referenced to TMS (δ 0.00).

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum of a solid sample can be obtained using the KBr pellet method. A small amount of finely ground **4-(4-Fluorophenyl)butanoic acid** is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

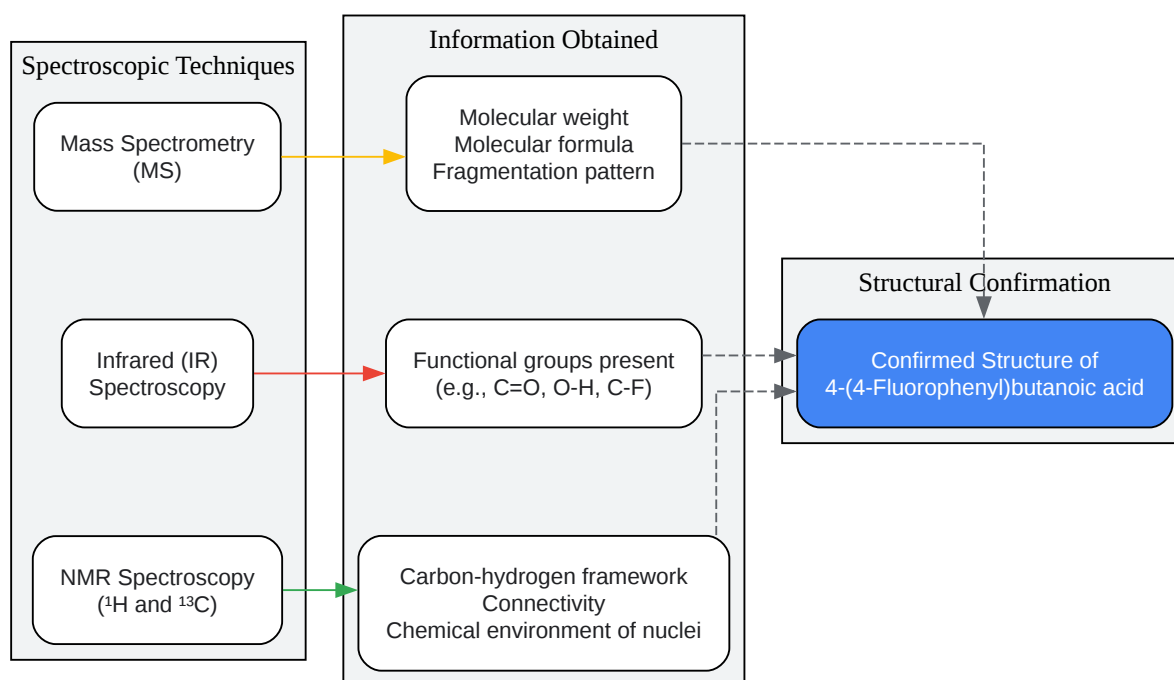
Sample Preparation: A dilute solution of **4-(4-Fluorophenyl)butanoic acid** is prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source is used.

Data Acquisition: The sample solution is introduced into the ion source. The mass spectrum is acquired over a suitable mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **4-(4-Fluorophenyl)butanoic acid** using the discussed spectroscopic techniques.



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Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for researchers and professionals engaged in work involving **4-(4-Fluorophenyl)butanoic acid**, providing essential spectroscopic data and procedural insights.

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References

- 1. 4-(4-Fluorophenyl)butanoic acid | 589-06-0 [chemicalbook.com]
- 2. 589-06-0 | CAS DataBase [chemicalbook.com]
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